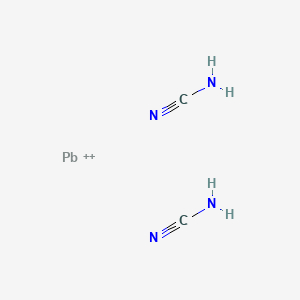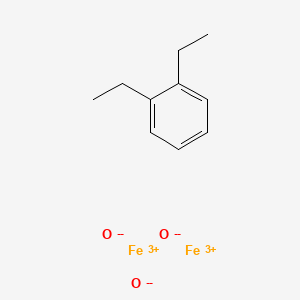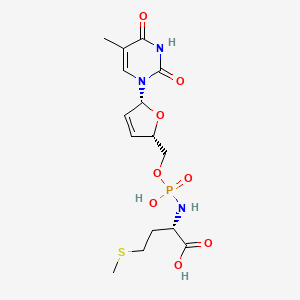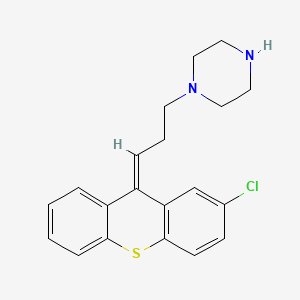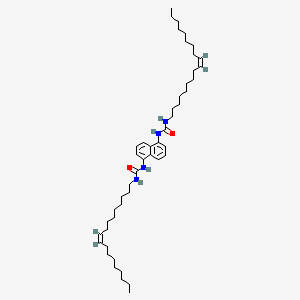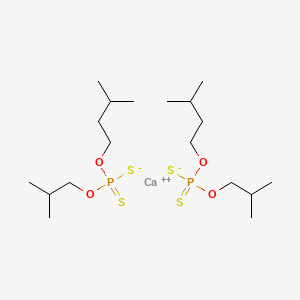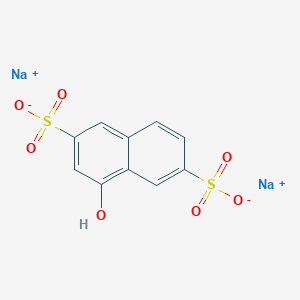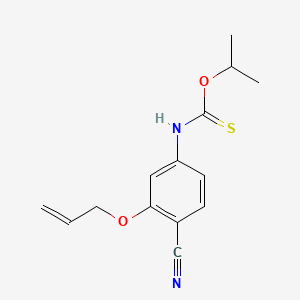
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C14H16N2O2S. This compound is known for its unique structure, which includes a cyano group, a propenyloxy group, and an isopropyl ester. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-cyano-3-(2-propenyloxy)phenyl isothiocyanate with isopropyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems to control the reaction parameters and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic attacks. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-ethyl ester
- Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-methyl ester
Uniqueness
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is unique due to its isopropyl ester group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
165549-99-5 |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
O-propan-2-yl N-(4-cyano-3-prop-2-enoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-17-13-8-12(6-5-11(13)9-15)16-14(19)18-10(2)3/h4-6,8,10H,1,7H2,2-3H3,(H,16,19) |
InChI-Schlüssel |
GSFVJZVILJEWFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)C#N)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)

